Palmitoyloleoylphosphatidylglycerol (POPG, CAS: 81490-05-3) is a highly purified, synthetic anionic phospholipid characterized by a mixed acyl chain profile consisting of one saturated palmitoyl (16:0) and one monounsaturated oleoyl (18:1) group [1]. As a phosphatidylglycerol, it carries a net negative charge at physiological pH, making it a critical functional excipient for interacting with cationic active pharmaceutical ingredients, antimicrobial peptides, and target cell membranes [2]. Its defined synthetic nature and specific phase transition temperature of -2 °C ensure that it remains in a highly processable, fluid liquid-crystalline state at both room and physiological temperatures, establishing it as a benchmark material for clinical-stage liposomes, lipid nanoparticles, and synthetic lung surfactant formulations [1].
Substituting POPG with generic or closely related phosphatidylglycerols introduces severe processability and performance risks. Replacing POPG with fully saturated analogs like DPPG (16:0-16:0) shifts the bilayer into a rigid gel phase at physiological temperatures, which can drastically inhibit payload release rates and membrane fusion [1]. Conversely, utilizing fully unsaturated variants such as DOPG (18:1-18:1) increases the number of double bonds, significantly elevating the risk of oxidative degradation during long-term storage of aqueous dispersions [2]. Furthermore, attempting to reduce costs by using natural Egg PG introduces unacceptable lot-to-lot variability in acyl chain composition, failing the strict reproducibility and chemical definition requirements mandated for cGMP manufacturing of advanced nanomedicines [3].
The thermal behavior of the lipid bilayer is a primary driver of liposome processability and in vivo performance. POPG exhibits a phase transition temperature of approximately -2 °C, ensuring that the lipid remains in a flexible, liquid-crystalline state at standard physiological (37 °C) and room temperatures [1]. In direct contrast, the fully saturated analog DPPG has a transition temperature of 42.0 °C, meaning it exists in a rigid gel state under identical conditions [1]. This 44 °C differential is critical for procurement, as selecting POPG avoids the need for high-temperature extrusion during manufacturing and ensures optimal membrane fluidity for drug release upon administration.
| Evidence Dimension | Phase Transition Temperature (Tm) |
| Target Compound Data | POPG: ~ -2.0 °C |
| Comparator Or Baseline | DPPG: ~ 42.0 °C |
| Quantified Difference | 44 °C lower Tm, shifting the membrane from gel to liquid-crystalline phase at 20-37 °C |
| Conditions | Aqueous liposomal dispersion analyzed via fluorescence anisotropy and differential scanning calorimetry (DSC) |
Ensures the lipid bilayer is fluid and processable at room temperature, eliminating the need for heated extrusion and improving physiological drug release.
While membrane fluidity requires unsaturated acyl chains, excessive unsaturation compromises the chemical stability of the final formulation. POPG achieves a fluid state with only a single monounsaturated oleoyl chain (18:1) paired with a saturated palmitoyl chain (16:0) [1]. In contrast, the di-unsaturated comparator DOPG contains two oleoyl chains. This structural difference means POPG possesses exactly half the number of oxidizable double bonds per molecule compared to DOPG [1]. For industrial procurement, this translates to a significantly lower susceptibility to lipid peroxidation during long-term storage of synthetic surfactants or liposomes, reducing the need for excessive antioxidant excipients [2].
| Evidence Dimension | Number of oxidizable double bonds per lipid molecule |
| Target Compound Data | POPG: 1 double bond (16:0-18:1) |
| Comparator Or Baseline | DOPG: 2 double bonds (18:1-18:1) |
| Quantified Difference | 50% reduction in unsaturation sites per molecule |
| Conditions | Chemical structure evaluation for long-term aqueous liposome storage |
Provides the necessary membrane fluidity of an unsaturated lipid while cutting the primary sites of oxidative degradation in half, extending formulation shelf-life.
For clinical-stage nanomedicines, regulatory agencies increasingly demand chemically defined excipients. Natural Egg PG is a complex biological extract containing a variable mixture of saturated and unsaturated acyl chains, which can lead to inconsistent liposome sizing, encapsulation efficiency, and batch failures [1]. POPG is a fully synthetic molecule with a 100% defined 16:0-18:1 structure. Procurement of synthetic POPG over natural Egg PG eliminates biological lot-to-lot variability, ensuring reproducible structural parameters and consistent pharmacokinetic profiles across manufacturing scales[1].
| Evidence Dimension | Acyl chain structural definition |
| Target Compound Data | POPG: Single defined molecular species (16:0-18:1) |
| Comparator Or Baseline | Egg PG: Variable biological mixture of multiple chain lengths and saturation states |
| Quantified Difference | Complete elimination of biological heterogeneity |
| Conditions | cGMP scale-up and structural characterization of nucleic acid-lipid particles |
Guarantees the lot-to-lot consistency required for regulatory approval and reproducible manufacturing of advanced lipid-based therapeutics.
Because POPG combines a fluid liquid-crystalline state at 37 °C with enhanced oxidative stability compared to di-unsaturated lipids, it is a premier anionic component for synthetic lung surfactants. It accurately mimics the surface-tension-reducing properties of natural surfactants while maintaining long-term shelf stability in aqueous dispersions [1].
POPG's net negative charge makes it highly effective for formulating liposomes designed to encapsulate cationic drugs or antimicrobial peptides. The electrostatic interaction between the anionic PG headgroup and the cationic payload drives high encapsulation efficiencies, while the -2 °C phase transition temperature ensures the membrane remains flexible enough to facilitate cellular uptake [2].
In the transition from R&D to cGMP manufacturing of RNA-loaded lipid nanoparticles, replacing variable natural extracts like Egg PG with fully synthetic POPG is critical. POPG provides the necessary structural definition and lot-to-lot reproducibility required to pass stringent regulatory quality control for particle size, polydispersity, and charge[3].